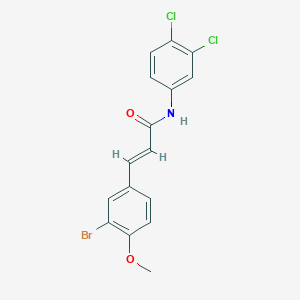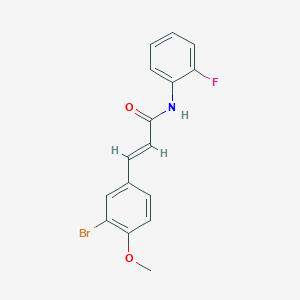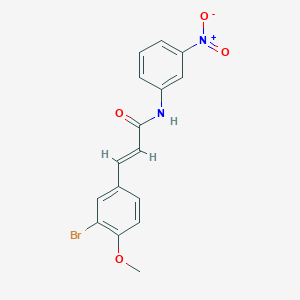![molecular formula C22H26ClNO5 B3473052 METHYL 4-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-5-CHLORO-2-METHOXYBENZOATE](/img/structure/B3473052.png)
METHYL 4-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-5-CHLORO-2-METHOXYBENZOATE
Descripción general
Descripción
METHYL 4-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-5-CHLORO-2-METHOXYBENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including a methoxy group, a chloro group, and a tert-butyl group, which contribute to its diverse reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-5-CHLORO-2-METHOXYBENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenoxyacetyl intermediate: This involves the reaction of 2-tert-butyl-4-methylphenol with chloroacetyl chloride in the presence of a base such as pyridine.
Amidation: The phenoxyacetyl intermediate is then reacted with 4-amino-5-chloro-2-methoxybenzoic acid to form the desired amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-5-CHLORO-2-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
METHYL 4-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-5-CHLORO-2-METHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of METHYL 4-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-5-CHLORO-2-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the amide and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-4-methylphenol: Shares the tert-butyl and methylphenol moieties.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups and a phenol group.
2,2′-Methylenebis(6-tert-butyl-4-methylphenol): Contains two tert-butyl groups and a methylene bridge.
Uniqueness
METHYL 4-[2-(2-TERT-BUTYL-4-METHYLPHENOXY)ACETAMIDO]-5-CHLORO-2-METHOXYBENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 4-[[2-(2-tert-butyl-4-methylphenoxy)acetyl]amino]-5-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO5/c1-13-7-8-18(15(9-13)22(2,3)4)29-12-20(25)24-17-11-19(27-5)14(10-16(17)23)21(26)28-6/h7-11H,12H2,1-6H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIJBHNQOAOCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)OC)C(=O)OC)Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B3472970.png)
![isopropyl 4-{[3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B3472973.png)
![PROPAN-2-YL 4-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3472979.png)
![propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate](/img/structure/B3472982.png)
![[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B3472985.png)

![methyl 3-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B3472997.png)




![3-(3-bromo-4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3473023.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3473030.png)
![methyl 5-chloro-4-{[3-(2,4-dichlorophenyl)acryloyl]amino}-2-methoxybenzoate](/img/structure/B3473032.png)
